

The Role of Cisd2 in Cardiac Aging and Dysfunction: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiac aging is a complex process characterized by a progressive decline in cardiac function and an increased susceptibility to cardiovascular diseases. Recent research has identified CDGSH Iron Sulfur Domain 2 (Cisd2), a highly conserved pro-longevity gene, as a critical regulator of cardiac health during aging. This technical guide provides an in-depth analysis of the role of Cisd2 in mitigating age-related cardiac dysfunction. We will explore its molecular mechanisms, focusing on its pivotal functions in maintaining mitochondrial integrity, ensuring calcium homeostasis, and modulating key signaling pathways. This guide summarizes key quantitative data, details essential experimental protocols, and provides visual representations of the underlying biological processes to facilitate further research and the development of novel therapeutic strategies targeting cardiac aging.

Introduction

The global population is aging at an unprecedented rate, leading to a surge in age-related diseases, with cardiovascular disease remaining the leading cause of morbidity and mortality worldwide. The aging heart undergoes a series of structural and functional changes, including hypertrophy, fibrosis, and a decline in contractile and electrical function. Understanding the molecular drivers of these changes is paramount for developing effective interventions.



Cisd2 has emerged as a key player in the intricate network of aging. Localized to the mitochondrial outer membrane, endoplasmic reticulum (ER), and mitochondria-associated membranes (MAMs), Cisd2 is integral to cellular homeostasis.[1] Studies using knockout and transgenic mouse models have unequivocally demonstrated that the levels of Cisd2 are a critical determinant of lifespan and healthspan, with a profound impact on cardiac aging.[1][2] This guide will delve into the multifaceted role of Cisd2 in the heart, providing a comprehensive resource for researchers in the field.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the role of Cisd2 in cardiac aging, providing a clear comparison between different experimental models.

Table 1: Cisd2 Expression Levels in Cardiac Tissue

Animal Model	Age	Relative Cisd2 Protein Level	Reference
Wild-Type (WT) Mice	24-26 Months	~50% decrease compared to 3-month- old WT	[3]
Cisd2 Transgenic (Cisd2TG) Mice	26 Months	~2.6-fold higher than age-matched WT	[4]
Wild-Type (WT) Mice	24 Months	~36% remaining compared to 3-month- old WT (atria)	

Table 2: Cardiac Function Parameters



Parameter	Animal Model	Age	Observation	Reference
PR Interval	26-month-old WT Mice	26 Months	Progressive prolongation	
26-month-old Cisd2 icOE Mice	26 Months	Similar to 18- month-old mice		
Corrected QT (QTc) Interval	26-month-old WT Mice	26 Months	Progressive prolongation	
26-month-old Cisd2 icOE Mice	26 Months	Similar to 18- month-old mice		-
Tpeak-Tend Interval	26-month-old WT Mice	26 Months	Progressive prolongation	
26-month-old Cisd2 icOE Mice	26 Months	Similar to 18- month-old mice		-
Electrocardiogra m (ECG)	26-month-old WT Mice	26 Months	ST-T elevation, irregular PR interval	
26-month-old Cisd2TG Mice	26 Months	Relatively normal sinus rhythm		-

Table 3: Transcriptomic Changes in Cardiac Tissue

Comparison	Differentially Expressed Genes (DEGs)	Cisd2-reverted DEGs	Reference
26-month WT vs. 3-month WT	866	N/A	
26-month Cisd2 icOE vs. 26-month WT	N/A	97	_

Core Signaling Pathways and Mechanisms

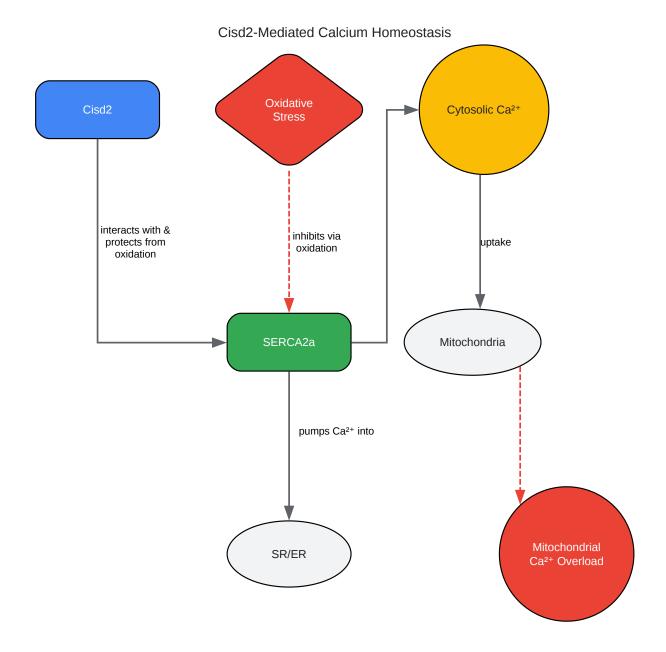


Cisd2 exerts its protective effects on the aging heart through several interconnected signaling pathways.

Regulation of Calcium Homeostasis

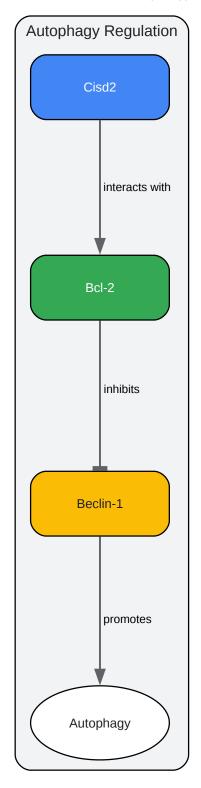
A primary function of Cisd2 is the maintenance of intracellular calcium (Ca²+) homeostasis, a process critical for normal cardiac excitation-contraction coupling. Cisd2 directly interacts with the Sarco/Endoplasmic Reticulum Ca²+-ATPase 2a (SERCA2a), the primary pump responsible for re-sequestering Ca²+ into the sarcoplasmic reticulum (SR) during diastole. By preventing the oxidative modification of SERCA2a, Cisd2 ensures its optimal function, thereby preventing cytosolic Ca²+ overload and subsequent mitochondrial Ca²+ overload, which can trigger cell death pathways.

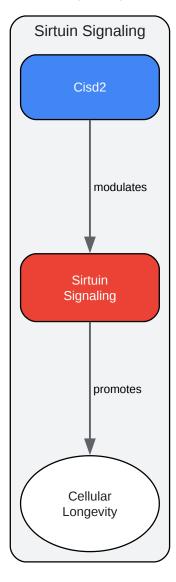






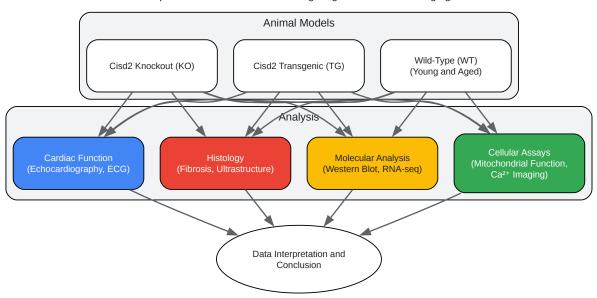
Cisd2 in Autophagy and Sirtuin Signaling



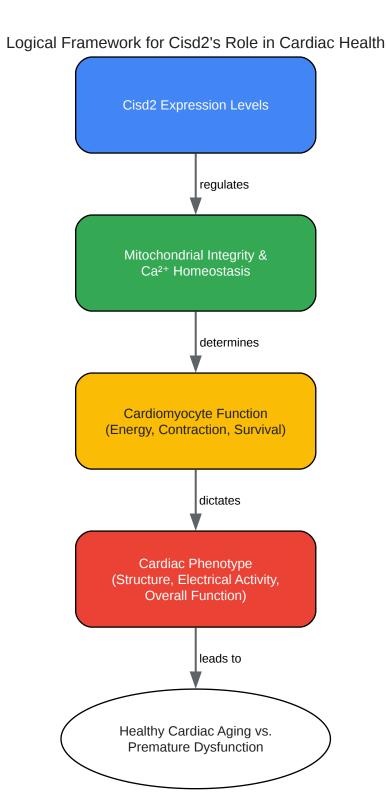




Experimental Workflow for Investigating Cisd2 in Cardiac Aging







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